PI3K-IN-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-31 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound specifically targets the PI3Kα isoform, which is frequently mutated in various cancers, making it a valuable compound in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-31 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K-IN-31 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
PI3K-IN-31 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of PI3Kα in cancer and to develop targeted therapies for cancers with PI3Kα mutations.
Cell Biology: It is used to investigate cellular processes such as growth, proliferation, and survival.
Drug Development: This compound serves as a lead compound in the development of new PI3K inhibitors with improved efficacy and reduced toxicity.
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating diseases like Alzheimer’s.
Mécanisme D'action
PI3K-IN-31 exerts its effects by inhibiting the activity of PI3Kα. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: Another PI3Kα inhibitor used in cancer treatment.
Idelalisib: Inhibits PI3Kδ and is used in the treatment of hematological malignancies.
Copanlisib: Inhibits both PI3Kα and PI3Kδ and is used in cancer therapy.
Uniqueness
PI3K-IN-31 is unique due to its high selectivity for PI3Kα, making it particularly effective in targeting cancers with PI3Kα mutations. Its specificity reduces off-target effects and associated toxicities, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C19H23F2N7O3 |
---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2 |
Clé InChI |
DUFOKEKRNQSOSS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.